1,2-Ethanediol-1,2-14C2

Overview

Description

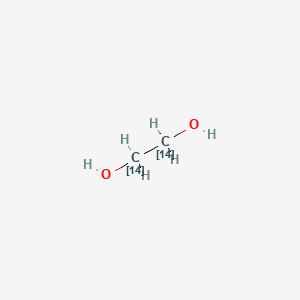

1,2-Ethanediol-1,2-14C2: ethylene glycol-1,2-14C2 , is a radiolabeled compound where the carbon atoms are isotopically labeled with carbon-14. This compound is a derivative of ethylene glycol, a simple diol with the chemical formula C2H6O2. The radiolabeling with carbon-14 makes it particularly useful in various scientific research applications, especially in tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol-1,2-14C2 typically involves the incorporation of carbon-14 into the ethylene glycol molecule. One common method is the catalytic hydrogenation of carbon-14 labeled formaldehyde (14CH2O) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle radioactive materials. The process involves the same basic principles as the laboratory synthesis but on a larger scale. Safety protocols are strictly followed to ensure the containment of radioactive isotopes and to protect workers from exposure.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol-1,2-14C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon-14 labeled glycolic acid and oxalic acid.

Reduction: It can be reduced to form ethylene.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is commonly used.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

Oxidation: Glycolic acid-14C and oxalic acid-14C.

Reduction: Ethylene-14C.

Substitution: Halogenated ethylene glycol derivatives.

Scientific Research Applications

1,2-Ethanediol-1,2-14C2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in metabolic studies to trace the pathways of glycolysis and other biochemical processes.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and in the study of polymerization processes.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol-1,2-14C2 involves its incorporation into metabolic pathways where it can be traced using radiographic techniques. The carbon-14 label allows researchers to monitor the compound’s transformation and distribution within biological systems. The primary molecular targets include enzymes involved in glycolysis and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

1,2-Propanediol: Another diol with similar physical properties but different metabolic pathways.

Glycerol: A trihydroxy alcohol with broader applications in biology and industry.

1,3-Butanediol: A diol with different chemical reactivity and applications.

Uniqueness

1,2-Ethanediol-1,2-14C2 is unique due to its radiolabeling with carbon-14, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-labeled counterparts, it provides a means to visualize and quantify biochemical processes with high precision.

Biological Activity

1,2-Ethanediol-1,2-14C2, commonly known as radiolabeled ethylene glycol, is a compound that has garnered attention in various fields of biological and chemical research. Its unique isotopic labeling with carbon-14 allows for tracking and studying metabolic pathways, toxicity assessments, and pharmacokinetics in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C2H6O2 |

| Molecular Weight | 66.0464 g/mol |

| Density | 1.097 g/cm³ |

| Boiling Point | 196-198 °C |

| Melting Point | -13 °C |

| CAS Number | 59609-67-5 |

These properties facilitate its use in various experimental settings, particularly in tracing studies due to its radioactive nature.

The biological activity of this compound can be attributed to its role as a substrate in metabolic processes. Ethylene glycol is metabolized primarily in the liver through several pathways:

- Alcohol Dehydrogenase Pathway : Ethylene glycol is oxidized by alcohol dehydrogenase to glycolaldehyde.

- Aldehyde Dehydrogenase Pathway : Glycolaldehyde is further oxidized to glycolic acid.

- Glycolic Acid to Oxalic Acid : Continued metabolism leads to the formation of oxalic acid, which can precipitate calcium oxalate crystals and cause renal damage.

This metabolic pathway is critical in understanding the toxicological effects of ethylene glycol exposure and its potential therapeutic interventions.

Toxicity Studies

Research indicates that exposure to this compound can lead to significant toxic effects. A study conducted by McMartin et al. (1998) demonstrated that high doses resulted in acute kidney injury due to the accumulation of oxalic acid.

Pharmacokinetics

The pharmacokinetic profile of radiolabeled ethylene glycol has been extensively studied using animal models. A notable study by Tephly (1989) utilized this compound to trace absorption and distribution patterns within rats. The results indicated rapid absorption with peak plasma concentrations occurring within 30 minutes post-administration.

Case Studies

Several case studies have highlighted the biological implications of ethylene glycol exposure:

- Case Study on Ethylene Glycol Poisoning : A clinical report documented a case where a patient ingested ethylene glycol leading to metabolic acidosis and renal failure. Treatment with fomepizole (an alcohol dehydrogenase inhibitor) was initiated based on the findings from studies utilizing this compound to understand metabolic pathways (Klein et al., 2000).

- Metabolism Research : In a study assessing the metabolism of ethylene glycol using radiolabeled compounds, researchers found that renal excretion was a primary route for elimination, emphasizing the need for monitoring renal function in cases of suspected poisoning (Hodgman & Garrard, 2010).

Properties

IUPAC Name |

(1,2-14C2)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+2,2+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-XPULMUKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH2]([14CH2]O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208285 | |

| Record name | 1,2-Ethanediol-1,2-14C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.053 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59609-67-5 | |

| Record name | 1,2-Ethanediol-1,2-14C2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059609675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol-1,2-14C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.